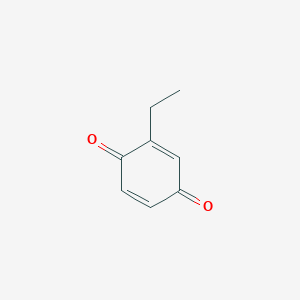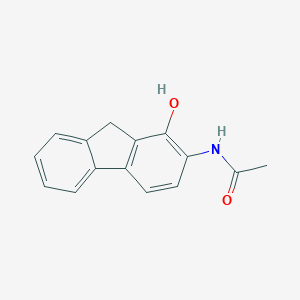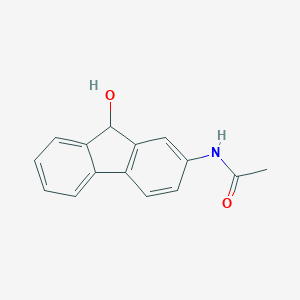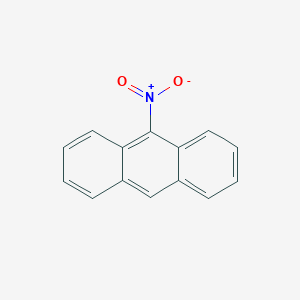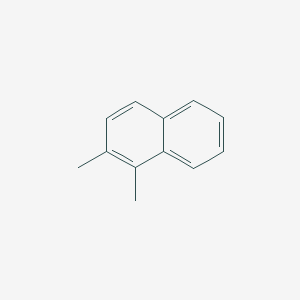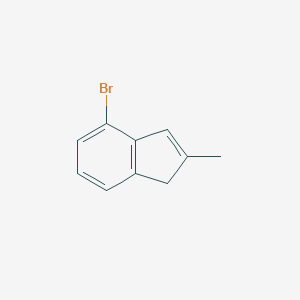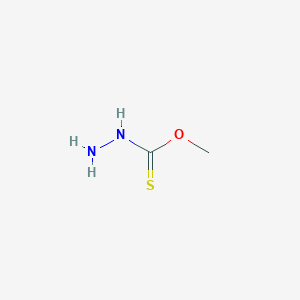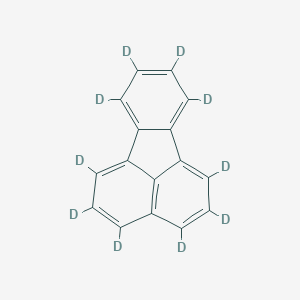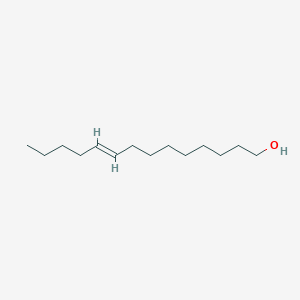
9-Tetradecen-1-ol, (E)-
Overview
Description
“9-Tetradecen-1-ol, (E)-” is a chemical compound with the molecular formula C14H28O . It is also known by other names such as 9,10-Tetradecenol and (E)-tetradec-9-en-1-ol . The compound has a molecular weight of 212.37 g/mol .
Molecular Structure Analysis
The InChI representation of “9-Tetradecen-1-ol, (E)-” isInChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+ . This indicates the presence of a double bond between the 5th and 6th carbon atoms in the chain. The compound also contains a hydroxyl group (-OH) attached to the 14th carbon atom . Physical And Chemical Properties Analysis
“9-Tetradecen-1-ol, (E)-” has several computed properties. It has a molecular weight of 212.37 g/mol, an XLogP3-AA value of 5.3, and a topological polar surface area of 20.2 Ų . It also has one hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Pheromone Synthesis for Pest Control
9,10-Tetradecenol: is used in the synthesis of pheromones for pest control. It acts as an attractant for various moth species, including the Sesamia cretica , a pest of sorghum crops . The compound is often combined with other chemicals like (Z)-9-tetradecenyl acetate to create a potent attractant system. This application is crucial for managing pest populations in agriculture without resorting to harmful pesticides.
Bioproduction in Yeast
The compound has been utilized in the bioproduction of (Z,E)-tetradeca-9,12-dienyl acetate (ZETA) , a major pheromone component of several moth species . By engineering yeast strains, researchers can produce this pheromone, which is used for mating disruption and mass trapping in food storage facilities. This biotechnological application represents an environmentally friendly approach to pest management.
Material Science: Phase Change Materials
In material science, 9,10-Tetradecenol is investigated for its potential use in form-stable phase change materials (FS PCM) . These materials can store and release thermal energy during the process of melting and solidifying. Such applications are promising for thermal energy storage systems, contributing to energy conservation and management.
Analytical Chemistry: Chromatography Standards
9,10-Tetradecenol: can be used as a standard in chromatographic analysis due to its well-defined properties . It helps in the calibration of instruments and ensures the accuracy of analytical methods, which is essential for quality control in chemical manufacturing and pharmaceutical industries.
properties
IUPAC Name |
(E)-tetradec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAJQNJNPBBSX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880834 | |
| Record name | 9,10-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Tetradecen-1-ol | |
CAS RN |
52957-16-1 | |
| Record name | (9E)-9-Tetradecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52957-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Tetradecenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052957161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecen-1-ol, (9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

